

Navigating the Landscape of 3-Aminopiperidine Analogs: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: 4-Propylpiperidin-3-amine

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For researchers and professionals in drug development, the piperidine scaffold remains a cornerstone of medicinal chemistry. This guide provides a comparative analysis of **4-Propylpiperidin-3-amine** and its commercially available analogs, offering insights into their potential applications, supported by available biological data and detailed experimental protocols. Due to the limited public data on **4-Propylpiperidin-3-amine**, this guide focuses on a closely related and well-characterized analog, cis-3-Methyl-4-(phenylamino)piperidine, to illustrate the therapeutic potential of this compound class.

The 3-aminopiperidine moiety is a key pharmacophore found in a variety of biologically active compounds, exhibiting a range of activities from enzyme inhibition to receptor modulation. The introduction of an alkyl substituent at the 4-position, such as a propyl or methyl group, can significantly influence the potency, selectivity, and pharmacokinetic properties of these molecules.

Performance Comparison of Substituted 3-Aminopiperidine Analogs

While direct comparative data for **4-Propylpiperidin-3-amine** is not readily available in the public domain, analysis of structurally similar compounds provides valuable insights. The following table summarizes the biological activity of cis-3-Methyl-4-(phenylamino)piperidine and its analogs, which are known for their potent analgesic properties through interaction with opioid receptors.



Compound	Target	Assay Type	Activity (IC50/Ki)	Reference
cis-3-Methyl-4- (phenylamino)pip eridine Analog (e.g., a fentanyl analog)	μ-opioid receptor	Receptor Binding Assay	Potent affinity (specific values vary with N- substituent)	[1][2]
4- Aminopiperidine Derivatives	Antifungal (Ergosterol Biosynthesis)	Minimum Inhibitory Concentration (MIC)	Varies with substitution (e.g., 4-16 µg/mL against Aspergillus spp.)	[3]
4- Aminopiperidine Derivatives	Hepatitis C Virus (HCV) Assembly	EC50	Potent inhibition (e.g., 2.09 μM - 2.57 μM)	[4]
4- Aminopiperidine- dihyroquinazolin e-uracil Derivatives	Dipeptidyl Peptidase 4 (DPP4)	IC50	9.25 ± 0.57 μM (for compound 9i)	[5]

Experimental Methodologies

To facilitate the replication and validation of findings, detailed experimental protocols for key biological assays are provided below.

Opioid Receptor Binding Assay

Objective: To determine the binding affinity of a test compound for the μ -opioid receptor.

Protocol:

• Membrane Preparation: Membranes are prepared from cells stably expressing the human μ -opioid receptor.



- Binding Reaction: In a 96-well plate, the cell membranes are incubated with a radiolabeled ligand (e.g., [3H]DAMGO) and varying concentrations of the test compound.
- Incubation: The mixture is incubated at room temperature for a specified period (e.g., 60-90 minutes) to reach equilibrium.
- Filtration: The reaction is terminated by rapid filtration through a glass fiber filter, separating the bound from the unbound radioligand.
- Scintillation Counting: The radioactivity retained on the filter is quantified using a scintillation counter.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis. The Ki value is then determined using the Cheng-Prusoff equation.

Antifungal Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a fungal strain.

Protocol:

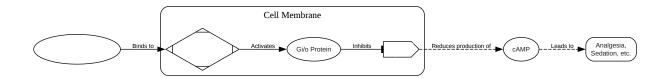
- Inoculum Preparation: A standardized suspension of the fungal strain (e.g., Aspergillus fumigatus) is prepared.
- Serial Dilution: The test compound is serially diluted in a suitable broth medium in a 96-well microtiter plate.
- Inoculation: Each well is inoculated with the fungal suspension.
- Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
- Visual Assessment: The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.





Signaling Pathways and Experimental Workflows

The biological effects of 3-aminopiperidine analogs are often mediated through their interaction with specific cellular signaling pathways. For analogs targeting opioid receptors, the G-protein coupled receptor (GPCR) signaling cascade is of primary importance.

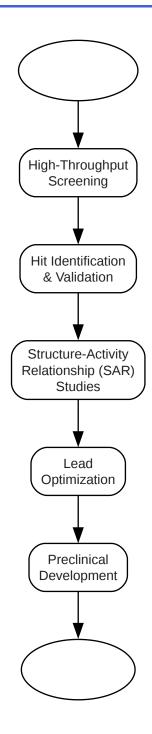


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Caption: Opioid Receptor Signaling Pathway.

The workflow for identifying and characterizing novel 3-aminopiperidine analogs typically involves a multi-step process, from initial screening to in-depth biological evaluation.





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Caption: Drug Discovery Workflow.

In conclusion, while "**4-Propylpiperidin-3-amine**" itself lacks extensive public data, the broader class of 3-aminopiperidine analogs presents a rich field for therapeutic exploration. The data and protocols provided for related compounds offer a solid foundation for researchers to build upon in their quest for novel and effective drug candidates. The versatility of the



aminopiperidine scaffold, coupled with the potential for fine-tuning its pharmacological profile through targeted substitutions, ensures its continued relevance in medicinal chemistry.

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